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molecular formula C6H6BrNO2S B1587100 Ethyl 2-bromothiazole-5-carboxylate CAS No. 41731-83-3

Ethyl 2-bromothiazole-5-carboxylate

Cat. No. B1587100
M. Wt: 236.09 g/mol
InChI Key: KTYIFXLNIMPSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06066639

Procedure details

The starting material can be prepared as follows: To a 500 mL 24/40 3-neck round bottom flask equiped with a mechanical stirrer, was charged 3.4 g (19.7 mmol) of 2-amino-5-thiazolecarboxylic acid ethyl ester (Ber., 1888, 21, 938), partially dissolved in 30 mL of concentrated phosphoric acid. The stirring mixture was cooled in an ice bath and then 9 mL of concentrated nitric acid was added slowly, followed by the dropwise addition of 2.85 g (41.3 mmol) of sodium nitrite in 5 mL of water. The mixture was stirred in the cold for 35 minutes, and then added dropwise was 3.0 g (47.2 mmol) of copper powder in 75 mL of 48% hydrobromic acid cooled to -10° C. After the evolution of nitrogen gas ceased, the thick reaction mixture was removed from the ice bath and neutralized to pH 8, first using 5N sodium hydroxide and then sodium carbonate. The aqueous was then extracted with 400 mL ether. The insoluble material was filtered away and the filtrate was washed with 5% sodium bicarbonate, water, dried over sodium sulfate, and removed in vacuo. The crude residue was then purified using silica gel flash chromatography eluting with 1:1 ether/hexanes to give 2.4 g (52%) of 2-bromo-5-thiazolecarboxylic acid ethyl ester as a yellow oil. Rf =0.62 (1:1 ether/hexanes). 1H NMR (300 MHz, DMSO d6) δ 1.26 (t, J=7.0 Hz, 3H), 4.29 (q, J=7.1 Hz, 2H), 8.28 (s, 1H).
[Compound]
Name
24/40
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
2.85 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
75 mL
Type
reactant
Reaction Step Six
Name
copper
Quantity
3 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9](N)=[N:8][CH:7]=1)=[O:5])[CH3:2].[N+]([O-])(O)=O.N([O-])=O.[Na+].[BrH:20]>P(=O)(O)(O)O.O.[Cu]>[CH2:1]([O:3][C:4]([C:6]1[S:10][C:9]([Br:20])=[N:8][CH:7]=1)=[O:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
24/40
Quantity
500 mL
Type
reactant
Smiles
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN=C(S1)N
Step Three
Name
Quantity
9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
2.85 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
P(O)(O)(O)=O
Step Six
Name
Quantity
75 mL
Type
reactant
Smiles
Br
Name
copper
Quantity
3 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred in the cold for 35 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material can be prepared
TEMPERATURE
Type
TEMPERATURE
Details
The stirring mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the thick reaction mixture was removed from the ice bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous was then extracted with 400 mL ether
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered away
WASH
Type
WASH
Details
the filtrate was washed with 5% sodium bicarbonate, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was then purified
WASH
Type
WASH
Details
eluting with 1:1 ether/hexanes

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(C)OC(=O)C1=CN=C(S1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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